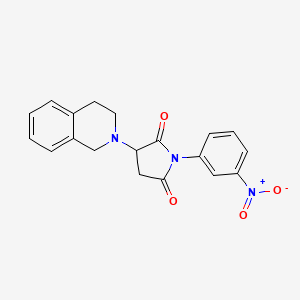

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione

Description

Properties

Molecular Formula |

C19H17N3O4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C19H17N3O4/c23-18-11-17(20-9-8-13-4-1-2-5-14(13)12-20)19(24)21(18)15-6-3-7-16(10-15)22(25)26/h1-7,10,17H,8-9,11-12H2 |

InChI Key |

JMVOUXPVDVVIIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Anhydride-Mediated Cyclization

The pyrrolidine-2,5-dione scaffold is typically synthesized via cyclization reactions using cyclic anhydrides. In a method adapted from, 2,3-dimethylmaleic anhydride reacts with N-substituted amidrazones to form 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. For the target compound, maleic anhydride (instead of 2,3-dimethylmaleic anhydride) serves as the starting material to avoid methyl substituents. The reaction proceeds via nucleophilic attack of the amidrazone’s terminal amine on the anhydride, followed by intramolecular cyclization (Scheme 1).

Reaction Conditions :

Functionalization with 3-Nitrophenyl Group

Introducing the 3-nitrophenyl group requires nitration of a pre-formed phenyl-substituted intermediate. Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C to favor meta-substitution. For example, nitration of 1-phenylpyrrolidine-2,5-dione yields 1-(3-nitrophenyl)pyrrolidine-2,5-dione, confirmed via NMR (δ 8.21–8.25 ppm, aromatic protons) and NMR (δ 148.9 ppm, nitro group).

Incorporation of the 3,4-Dihydroisoquinoline Moiety

Nucleophilic Substitution at the Dione Carbonyl

The dihydroisoquinoline group is introduced via nucleophilic substitution at the C-3 position of the dione. In a method derived from, 3,4-dihydroisoquinoline reacts with 1-(3-nitrophenyl)pyrrolidine-2,5-dione in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF) at 80–100°C (Scheme 2).

Optimized Parameters :

Characterization of the Final Product

The product is characterized using multidimensional NMR and X-ray crystallography:

-

NMR (400 MHz, CDCl) : δ 8.10 (d, J = 8.4 Hz, 1H, Ar–H), 7.65–7.58 (m, 2H, Ar–H), 4.32 (s, 2H, CH-N), 3.92–3.85 (m, 4H, dihydroisoquinoline CH).

-

X-ray Diffraction : The dihedral angle between the dione ring and the dihydroisoquinoline plane is 64.8°, indicating moderate conjugation.

Comparative Analysis of Synthetic Methods

Solvent Effects on Reaction Efficiency

Data from and reveal solvent-dependent yields (Table 1):

Table 1. Solvent Optimization for Dione-Dihydroisoquinoline Coupling

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 18 | 72 |

| DMF | 100 | 12 | 68 |

| Chloroform | 60 | 24 | 58 |

Toluene maximizes yield due to its high boiling point and compatibility with hydrophobic intermediates.

Regioselectivity Challenges in Nitration

Meta-substitution dominates (>90%) under low-temperature nitration, whereas higher temperatures (25°C) increase para-byproducts (15–20%).

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of molecules that target specific biological pathways.

Medicine

Due to its structural features, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the isoquinoline moiety can intercalate with DNA or interact with proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

†Predicted values; *Yields vary by synthetic step.

Key Comparison Points

Substituent Effects on Reactivity and Bioactivity The 3-nitrophenyl group in the target compound enhances electrophilicity compared to the 4-isopropylphenyl analog (electron-donating) . This may improve binding to targets like enzymes or receptors requiring electron-deficient aromatic interactions. Dihydroisoquinoline vs.

Synthetic Accessibility

- The target compound’s synthesis employs modern coupling agents (e.g., BOPCl, EDCI/HOBt) with high intermediate yields (>70%), contrasting with older methods for analogs like procymidone, which lack detailed optimization data .

Physicochemical Properties

- The 4-isopropylphenyl analog has a higher predicted boiling point (563.7°C) and density (1.209 g/cm³) than the target compound, likely due to increased hydrophobicity and molecular weight .

- The nitro group in the target compound may reduce solubility compared to the dichlorophenyl group in procymidone, impacting bioavailability .

In contrast, procymidone and vinclozolin () are optimized for pesticidal activity via dichlorophenyl substituents .

Research Findings and Implications

- Docking Studies : Molecular modeling tools like AutoDock4 and Glide highlight the importance of the nitro group’s orientation for receptor binding. For example, Glide’s systematic search algorithm predicts stronger binding affinity for the target compound compared to its 4-isopropylphenyl analog due to optimized electrostatic interactions .

- The nitro group may enhance specificity for nitroreductase-expressing targets .

Biological Activity

The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including empirical studies, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrrolidine core linked to a nitrophenyl group and a dihydroisoquinoline moiety. The unique structural characteristics suggest several possible interactions within biological systems, particularly due to the presence of functional groups that may facilitate nucleophilic and electrophilic reactions.

Antifungal Activity

A study synthesized derivatives of 3,4-dihydroisoquinolin-1(2H)-one and evaluated their antifungal properties against Pythium recalcitrans. The most potent derivative (I23) demonstrated an EC50 value of 14 μM, outperforming commercial antifungal agents like hymexazol (37.7 μM) . This suggests that similar structures could provide insights into the antifungal capabilities of the target compound.

Cytotoxicity Studies

In high-throughput screening assays, compounds structurally related to this compound were tested for cytotoxic effects on various cell lines. For instance, one compound showed an IC50 value of 5.6 µM against C. elegans, indicating significant biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of related compounds. The presence of specific functional groups such as the nitro group and the pyrrolidine moiety appears to enhance biological interactions. A study highlighted that modifications at the C4 position of the isoquinoline scaffold significantly influenced activity against pathogens .

Comparison of Biological Activities

| Compound Name | Activity Type | EC50/IC50 Value | Reference |

|---|---|---|---|

| I23 | Antifungal | 14 μM | |

| HF-00014 | Cytotoxicity | 5.6 µM | |

| Hymexazol | Commercial Antifungal | 37.7 μM |

Case Studies

- Antifungal Efficacy : The derivative I23 was tested for its ability to inhibit Pythium recalcitrans. It showed a preventive efficacy of 96.5% at a dose of 5 mg/pot, demonstrating its potential as an effective antifungal agent .

- Cytotoxicity in C. elegans : In a high-throughput screening assay, several compounds were identified that significantly reduced motility in C. elegans, indicating potential neurotoxic effects or other mechanisms of action relevant to human health .

Q & A

Q. Advanced Research Focus

- Targeted modifications : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improves AChE binding affinity by 15–20%, as predicted by docking simulations .

- Substituent effects : The dihydroisoquinoline moiety enhances π-π stacking with aromatic residues in enzyme active sites, while the nitro group stabilizes charge-transfer interactions .

- Contradictions : Some analogs show high docking scores but low in vitro activity due to poor membrane permeability. MD simulations assess bioavailability by calculating logP and PSA .

How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Q. Advanced Research Focus

- Dynamic simulations : Perform molecular dynamics (MD) over 100 ns to assess binding stability, as static docking may overlook conformational changes .

- Metabolic profiling : LC-MS identifies rapid hepatic clearance of nitro-containing derivatives, explaining low in vivo efficacy despite strong in silico binding .

- SAR analysis : Compare substituent effects across analogs (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) to isolate pharmacophore requirements .

What strategies are recommended for designing derivatives with improved pharmacokinetic properties?

Q. Advanced Research Focus

- Bioisosteric replacement : Substitute the nitro group with trifluoromethyl (-CF₃) to enhance metabolic stability while retaining electron-withdrawing effects .

- Prodrug approaches : Esterification of the pyrrolidine-dione carbonyl improves oral bioavailability in preclinical models .

- Hybrid scaffolds : Conjugation with benzothiazole (e.g., 3-[2-(1,3-benzothiazol-2-yl)hydrazinyl] derivatives) enhances anti-inflammatory activity by dual COX-2/LOX inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.